molecular formula C8H11F2IN2 B2387791 3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole CAS No. 1946822-13-4

3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole

Cat. No.: B2387791
CAS No.: 1946822-13-4
M. Wt: 300.091
InChI Key: QWAHSSAPHWTVBI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. . The process conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazoles, such as:

Uniqueness

The uniqueness of 3-(Difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom allows for further functionalization through cross-coupling reactions, while the difluoromethyl group enhances its stability and lipophilicity .

Properties

IUPAC Name

3-(difluoromethyl)-4-iodo-5-methyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2IN2/c1-4(2)13-5(3)6(11)7(12-13)8(9)10/h4,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAHSSAPHWTVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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